molecular formula C12H14O2 B174956 1-Benzylcyclobutanecarboxylic acid CAS No. 114672-02-5

1-Benzylcyclobutanecarboxylic acid

Cat. No.: B174956
CAS No.: 114672-02-5
M. Wt: 190.24 g/mol
InChI Key: HMKZTNDNIPVLQW-UHFFFAOYSA-N
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Description

1-Benzylcyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O2 It features a cyclobutane ring substituted with a benzyl group and a carboxylic acid group

Scientific Research Applications

1-Benzylcyclobutanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals .

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding dust formation .

Future Directions

While specific future directions for 1-Benzylcyclobutanecarboxylic acid are not mentioned in the search results, there has been a resurgent interest in the chemistry of cyclobutanes and related compounds, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests potential future research directions in exploring the diverse chemistry of this compound and its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylcyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group transformations. For instance, the intramolecular cyclization of 1,4-dibromobutane with a base can form the cyclobutane ring, which is then functionalized to introduce the benzyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of Grignard reagents, carboxylation reactions, and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the benzyl group.

    Benzylcyclobutane: Lacks the carboxylic acid group.

    Cyclobutanecarboxylate esters: Derivatives with ester functional groups instead of the carboxylic acid.

Uniqueness: 1-Benzylcyclobutanecarboxylic acid is unique due to the combination of the cyclobutane ring, benzyl group, and carboxylic acid group.

Properties

IUPAC Name

1-benzylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(7-4-8-12)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKZTNDNIPVLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576645
Record name 1-Benzylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114672-02-5
Record name 1-Benzylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 1-phenylmethylcyclobutanecarboxylate (4.16 g, 19.1 mmol), sodium hydroxide (1.2 g, 30 mmol) in ethanol (95%, 20 ml) and water (5 ml) was stirred at room temperature for 60 hours. The reaction mixture was poured into cold water and extracted with diethyl ether. The aqueous phase was separated, acidified with HCl (2N, 35 ml) and extracted with diethyl ether. The latter extract was washed with water, dried, filtered and evaporated to afford the desired product as a pale yellow oil: NMR (CDCl3) δ=1.7~2.6 (6H, m), 3.10 (2H, s), 7.22 (5H, s).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.2 g
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reactant
Reaction Step One
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20 mL
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solvent
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5 mL
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-phenylmethylcyclobutanecarboxylate (4.16 g, 19.1 mmol), sodium hydroxide (1.2 g, 30 mmol) in ethanol (95%, 20 ml and water (5 ml) was stirred at room temperature for 60 hours. The reaction mixture was poured into cold water and extracted with diethyl ether. The aqueous Phase was separated, acidified with HCl (2N, 35 ml) and extracted with diethyl ether. The latter extract was washed with water, dried, filtered and evaporated to afford the desired product as a pale yellow oil: NMR (CDCl3) δ=1.7~2.6 (6H, m), 3.10 (2H, s), 7.22 (5H, s).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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